2-Fluoro-5-isobutoxyphenylboronic acid molecular weight
2-Fluoro-5-isobutoxyphenylboronic acid molecular weight
An In-Depth Technical Guide to 2-Fluoro-5-isobutoxyphenylboronic Acid: A Key Building Block for Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design. The unique properties imparted by these functional groups—such as enhanced metabolic stability, increased binding affinity, and versatile synthetic handles—are highly sought after by researchers in pharmaceutical and biotechnology sectors. This guide provides a comprehensive technical overview of 2-Fluoro-5-isobutoxyphenylboronic acid, a valuable building block that synergistically combines these features. We will delve into its fundamental properties, strategic applications, synthesis, and analytical characterization, offering field-proven insights for its effective utilization in drug development programs.
Core Molecular Attributes and Physicochemical Properties
2-Fluoro-5-isobutoxyphenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid core substituted with both a fluorine atom and an isobutoxy group. This specific arrangement of substituents gives rise to a unique set of properties that are highly advantageous for synthetic and medicinal chemistry applications.
The presence of the fluorine atom at the ortho-position to the boronic acid can significantly modulate the acidity of the boronic acid and influence the electronic properties of the aromatic ring.[1] Fluorine's high electronegativity can increase the lipophilicity of a molecule, which can in turn improve its membrane permeability and overall bioavailability.[2][3] The isobutoxy group at the meta-position further enhances lipophilicity and provides a steric and electronic profile that can be exploited for targeted molecular interactions.
A summary of the key quantitative data for this compound is presented below:
| Property | Value | Reference |
| Molecular Weight | 212.03 g/mol | [4] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [4][5] |
| CAS Number | 1217500-65-6 | [4][5] |
| Synonym | [2-fluoro-5-(2-methylpropoxy)phenyl]boronic acid | [5] |
| Polar Surface Area (PSA) | 49.69 Ų | [5] |
| LogP | 0.54 | [5] |
Strategic Importance in Drug Discovery and Medicinal Chemistry
The true value of 2-Fluoro-5-isobutoxyphenylboronic acid lies in its application as a versatile building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Boronic acids are renowned for their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[6]
The Power of Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction allows for the efficient and modular construction of biaryl and substituted aromatic systems, which are privileged structures in many approved drugs. The workflow for a typical Suzuki-Miyaura coupling involving 2-Fluoro-5-isobutoxyphenylboronic acid is depicted below. The choice of catalyst, base, and solvent is critical and must be optimized for each specific substrate pairing to ensure high yield and purity of the desired product.
Applications in Targeted Therapies
Fluorinated phenylboronic acids are instrumental in the synthesis of targeted therapies. For instance, fluorinated benzoic acids, which are structurally related, are used to create potent and selective kinase inhibitors and molecules for the management of chronic pain.[7] The unique electronic and steric properties of 2-Fluoro-5-isobutoxyphenylboronic acid make it an attractive candidate for constructing novel inhibitors for a wide range of biological targets. Boron-containing compounds have already made a significant impact in medicine, with several approved drugs, including treatments for multiple myeloma and topical antifungals.[8]
Synthesis and Handling
Proposed Synthetic Pathway
Step-by-Step Proposed Synthesis:
-
Starting Material Preparation: Begin with 1-bromo-2-fluoro-5-isobutoxybenzene. This precursor can be synthesized from commercially available materials through standard etherification and halogenation reactions.
-
Lithium-Halogen Exchange: Dissolve the 1-bromo-2-fluoro-5-isobutoxybenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) and cool the mixture to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Formation of the Aryllithium Reagent: Add a solution of an organolithium reagent, such as n-butyllithium, dropwise to the cooled solution. The reaction is typically rapid.
-
Borylation: Quench the newly formed aryllithium species by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate, at -78 °C.
-
Hydrolysis: Allow the reaction to warm to room temperature and then quench with an aqueous acid (e.g., dilute HCl) to hydrolyze the borate ester and yield the final 2-Fluoro-5-isobutoxyphenylboronic acid.
-
Purification: The crude product can be purified by extraction followed by recrystallization or column chromatography to yield the final, high-purity product.
Safety, Handling, and Storage
As with all boronic acids, proper safety protocols must be followed. Based on safety data for analogous compounds, 2-Fluoro-5-isobutoxyphenylboronic acid should be handled with care.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] It is advisable to store under an inert atmosphere to prevent degradation.[11]
-
Hazards: Boronic acids as a class can cause skin, eye, and respiratory irritation.[9][10]
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of 2-Fluoro-5-isobutoxyphenylboronic acid is paramount for its successful application in synthesis. A multi-technique analytical approach is recommended for comprehensive characterization.
Recommended Analytical Workflow:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons in the 6-8 ppm region, isobutoxy protons (CH₂, CH, CH₃) in the 0.5-4.0 ppm region, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for each carbon atom in the molecule. |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A singlet or doublet (due to coupling with adjacent protons) characteristic of an aryl fluoride. |
| ¹¹B NMR | Confirmation of the boronic acid moiety | A broad singlet characteristic of a trigonal planar boronic acid. |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with a mass corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. |
| Elemental Analysis | Determination of elemental composition | The percentage of C, H, and other elements should match the calculated values for C₁₀H₁₄BFO₃. |
Conclusion
2-Fluoro-5-isobutoxyphenylboronic acid represents a highly valuable and strategically designed building block for modern drug discovery. Its unique combination of a reactive boronic acid handle, a modulating fluorine atom, and a lipophilic isobutoxy group provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecular architectures. By understanding its core properties, synthetic accessibility, and proper handling procedures, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.
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